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Compound of Interest

Compound Name: Sodium crotonate

Cat. No.: B1149024

Introduction

Protein lysine crotonylation (Kcr) is a dynamic post-translational modification (PTM) where a
crotonyl group is added to a lysine residue.[1] This modification is implicated in a wide array of
cellular processes, including the regulation of chromatin structure, gene transcription, and
various cell signaling pathways.[2][3] Similar to other acylations like acetylation, crotonylation
can neutralize the positive charge of lysine, potentially altering protein structure, activity, and
interactions.[1][4] The intracellular levels of crotonyl-CoA, the donor for this modification, are a
key determinant of crotonylation status.[3] Exposing cells to sodium crotonate, a precursor to
crotonyl-CoA, has been shown to increase the levels of protein crotonylation, making it a
valuable tool for studying the functional impact of this PTM.[5][6]

Mass spectrometry (MS)-based proteomics has become an indispensable technology for the
large-scale identification and quantification of PTMs, including crotonylation.[1] The typical
"bottom-up” or "shotgun" proteomics workflow involves enzymatic digestion of proteins,
followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] For low-
abundance PTMs like crotonylation, an enrichment step using specific antibodies against
crotonylated lysine is crucial for successful identification and analysis.[7][8]

These application notes provide a detailed protocol for researchers to identify and quantify
crotonylated proteins in mammalian cells following treatment with sodium crotonate. The
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workflow covers cell culture, protein extraction, immunoaffinity enrichment of crotonylated
peptides, and LC-MS/MS analysis.

Experimental Workflow Overview

The overall experimental process for identifying sodium crotonate-induced protein
crotonylation is outlined below. The workflow begins with cell culture and treatment, followed by
protein extraction and digestion. Crotonylated peptides are then specifically enriched using
anti-Kcr antibodies before being analyzed by high-resolution LC-MS/MS. Finally, the data is
processed to identify and quantify crotonylation sites and perform bioinformatics analysis to
understand their functional implications.
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Caption: High-level experimental workflow for crotonyl-proteomics.
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Detailed Experimental Protocols
Cell Culture and Sodium Crotonate Treatment

This protocol is optimized for a human cell line like HeLa or A549, but can be adapted for other
adherent cell lines.

o Materials:

o HelLa cells (or other suitable cell line)

[¢]

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

[¢]

Sodium Crotonate (NacCr)

[e]

Phosphate-Buffered Saline (PBS)

o

10 cm cell culture dishes

e Protocol:

o

Culture HelLa cells in DMEM supplemented with 10% FBS at 37°C in a humidified
incubator with 5% CO-.

o Seed cells in 10 cm dishes and grow until they reach 70-80% confluency.
o Prepare a stock solution of Sodium Crotonate in sterile water.

o For the treatment group, add NaCr to the culture medium to a final concentration of 5-10
mM. For the control group, add an equivalent volume of sterile water.

o Incubate the cells for 12-24 hours.[4]
o After incubation, wash the cells twice with ice-cold PBS.
o Harvest the cells by scraping and transfer the cell suspension to a microcentrifuge tube.

o Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be
stored at -80°C or used immediately for protein extraction.
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Protein Extraction and Digestion

This protocol describes protein extraction from the cell pellet and subsequent in-solution
digestion.

o Materials:
o Lysis Buffer (8 M Urea, 50 mM Tris-HCI, pH 8.0) with protease inhibitors
o Dithiothreitol (DTT)
o lodoacetamide (I1AA)
o Trypsin (mass spectrometry grade)
o Ammonium Bicarbonate (NHsHCO3)
o Formic Acid (FA)
o C18 solid-phase extraction (SPE) cartridges
» Protocol:
o Resuspend the cell pellet in Lysis Buffer.
o Sonicate the lysate on ice to shear DNA and reduce viscosity.
o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (protein lysate) to a new tube and determine the protein
concentration using a BCA assay.

o Reduction: Add DTT to the lysate to a final concentration of 5 mM and incubate for 30
minutes at 56°C.

o Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 11
mM and incubate for 15 minutes in the dark at room temperature.[9]

o Digestion: Dilute the urea concentration to below 2 M by adding 50 mM NH4HCO:s.
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Add trypsin at a 1:50 (trypsin:protein) mass ratio and incubate overnight at 37°C.
Stop the digestion by adding formic acid to a final concentration of 0.5%.

Desalting: Acidify the peptide solution with 0.1% FA and desalt using a C18 SPE cartridge
according to the manufacturer's instructions. Elute the peptides and dry them under
vacuum.[10][11]

Immunoaffinity Enrichment of Crotonylated Peptides

This step is critical for detecting the low-abundance crotonylated peptides.

o Materials:

o

o

o

[e]

Dried peptide samples from the previous step
NETN Buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCI, 0.5% NP-40, pH 8.0)[7][8]
Anti-crotonyl-lysine (anti-Kcr) antibody-conjugated agarose beads

0.1% Trifluoroacetic Acid (TFA)

e Protocol:

[¢]

Re-dissolve the dried peptides in NETN buffer.

Incubate the peptide solution with pre-washed anti-Kcr antibody beads overnight at 4°C
with gentle shaking.[7][8]

After incubation, wash the beads four times with NETN buffer and twice with deionized
water to remove non-specifically bound peptides.

Elute the enriched crotonylated peptides from the beads using 0.1% TFA.
Combine the eluted fractions and dry them under vacuum.

Desalt the enriched peptides using a C18 ZipTip or similar device before LC-MS/MS
analysis.
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LC-MS/MS Analysis

The enriched peptides are analyzed using a high-resolution mass spectrometer.
o Materials:
o LC-MS/MS system (e.g., Thermo Orbitrap series coupled with a nano-LC system)[12]
o Mobile Phase A: 0.1% Formic Acid in water
o Mobile Phase B: 0.1% Formic Acid in acetonitrile
o Analytical column (e.g., C18 reversed-phase, 75 um ID)

e Protocol:

[¢]

Reconstitute the dried, enriched peptides in Mobile Phase A.
o Load the sample onto the analytical column.

o Elute the peptides using a gradient of Mobile Phase B (e.g., 5-35% over 90 minutes) at a
flow rate of 250-300 nL/min.[9]

o Acquire mass spectra in a data-dependent acquisition (DDA) mode.
o Set the full MS scan resolution to >60,000.

o Select the top 10-20 most intense precursor ions for fragmentation by higher-energy
collisional dissociation (HCD).

o Set a dynamic exclusion to prevent repeated fragmentation of the same peptide.[8]

Data Analysis and Bioinformatics

The raw MS data is processed to identify and quantify crotonylated peptides.
» Software: MaxQuant, Proteome Discoverer, or similar proteomics software.[13]

o Database: UniProt Human database.
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» Protocol:
o Perform a database search against the human proteome database.
o Set search parameters to include:
» Enzyme: Trypsin
» Fixed modification: Carbamidomethyl (C)
» Variable modifications: Oxidation (M), Crotonylation (K)
o Set the false discovery rate (FDR) for peptides and proteins to <1%.[7]

o Perform label-free quantification (LFQ) to compare the relative abundance of crotonylated
peptides between the control and NaCr-treated samples.

o For identified crotonylated proteins, perform bioinformatics analysis, including:

» Gene Ontology (GO) Enrichment: To determine the associated biological processes,
molecular functions, and cellular components.[13][14]

» KEGG Pathway Analysis: To identify signaling or metabolic pathways that are
significantly affected.[13][14]

» Protein-Protein Interaction (PPI) Network Analysis: To understand the functional
networks of the identified proteins.[8][14]

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison
between control and treated samples. The table should include protein identification, the
specific crotonylation site, and quantitative metrics.
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Signaling Pathway Visualization

Sodium crotonate treatment increases the intracellular pool of crotonyl-CoA, which is then
used by crotonyltransferases (writers) to modify lysine residues on substrate proteins. This
modification can alter protein function and impact downstream signaling. For example,
crotonylation of specific proteins can influence cell proliferation pathways like the PI3K/Akt
pathway.[15]
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Caption: Mechanism of sodium crotonate-induced protein crotonylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes & Protocols: Identifying Protein
Crotonylation via Mass Spectrometry Following Sodium Crotonate Exposure]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149024#mass-
spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-
exposure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/product/b1149024#mass-spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-exposure
https://www.benchchem.com/product/b1149024#mass-spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-exposure
https://www.benchchem.com/product/b1149024#mass-spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-exposure
https://www.benchchem.com/product/b1149024#mass-spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-exposure
https://www.benchchem.com/product/b1149024#mass-spectrometry-based-proteomics-to-identify-crotonylated-proteins-following-sodium-crotonate-exposure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149024?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

